molecular formula C12H12Cl2O3 B010203 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid CAS No. 104023-75-8

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B010203
CAS No.: 104023-75-8
M. Wt: 275.12 g/mol
InChI Key: DQXVWYCZSNWWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C12H12Cl2O3 and its molecular weight is 275.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chiral Compound Synthesis : The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid is applied in generating chiral methyl esters and enantiomers of dimethyl 2-methylsuccinates (Kovalenko & Kulinkovich, 2011).

  • Biological Activities : Synthesis of 2,2-dimethyl-3-(2′-chloro-3′, 3′, 3′-trifluoro-1-pro-penyl)cyclopropanecarboxylic acid and its esters led to the production of p-methoxymethyl-benzyl est, indicating potential biological activities (Gu Ke, 1989).

  • Affinity Purification Techniques : 1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid is utilized in affinity purification techniques and in the generation of antibodies (Pirrung, Dunlap, & Trinks, 1989).

  • Polymerization Initiator : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the cationic polymerization of N-vinylcarbazole at temperatures above 60°C (Li, Padías, & Hall, 1992).

  • Optical Activity Synthesis : The synthesis of optically active 2 ethyl 1 amino cyclopropanecarboxylic acid yields significant outcomes (Gui, 1998).

  • Tobacco Flavor Synthesis : The synthesized novel tobacco flavor, 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), can be used in large-scale syntheses (Lu Xin-y, 2013).

  • Insecticidal and Antibacterial Applications : Some derivatives exhibited insecticidal and antibacterial activities, with significant mortality rates for certain pests (Shan, 2008).

  • Antimicrobial and Antioxidant Properties : Synthesized compounds showed excellent antibacterial activity, remarkable antifungal properties, and profound antioxidant potential (Raghavendra et al., 2016).

Properties

IUPAC Name

2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXVWYCZSNWWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544266
Record name 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104023-75-8
Record name 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 3
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 4
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 6
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
Customer
Q & A

Q1: What is the primary route of elimination for 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid in rats?

A: Research indicates that after oral administration in rats, this compound is rapidly excreted, primarily through feces and urine. Specifically, within 168 hours, cumulative excretion reached 63% in feces and 36% in urine. [] This suggests that both fecal and urinary excretion play significant roles in the elimination of this compound from the rat system.

Q2: How is this compound metabolized in rats?

A: Following oral administration, this compound undergoes several metabolic transformations in rats. A significant metabolic pathway involves hydrolysis to (RS)-2,2-dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid. [] This metabolite is then further oxidized at the 4-ethoxy group before being excreted in urine. Additionally, other metabolic products have been identified, including (RS)-α-cyano-3-phenoxybenzyl (RS)-2,2-dichloro-1-(4-hydroxyphenyl) cyclopropanecarboxylate, (RS)-2,2-dichloro-1-(4-hydroxyphenyl) cyclopropanecarboxylic acid, (RS)-2,2-dichloro-1-[4-(2-hydroxyethoxy)phenyl] cyclopropanecarboxylic acid, and their corresponding conjugates. Notably, the primary metabolite identified is (RS)-2,2-dichloro-1-(4-hydroxyphenyl)cyclopropanecarboxylic acid, constituting 39% of the administered dose (31% in urine and 8% in feces). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.